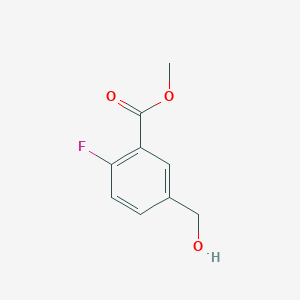

Methyl 2-fluoro-5-(hydroxymethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVTUPRXRNTWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204396 | |

| Record name | Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816449-70-4 | |

| Record name | Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816449-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-fluoro-5-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoro-5-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-(hydroxymethyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-fluoro-5-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the direct fluorination of methyl 5-(hydroxymethyl)benzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

Oxidation: 2-fluoro-5-carboxybenzoic acid.

Reduction: Methyl 2-fluoro-5-(hydroxymethyl)benzyl alcohol.

Substitution: 2-substituted-5-(hydroxymethyl)benzoates.

Scientific Research Applications

Chemistry

Methyl 2-fluoro-5-(hydroxymethyl)benzoate serves as a building block in the synthesis of more complex organic molecules. Its unique structural features facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Medicine

The compound is explored for its therapeutic properties , particularly its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further drug development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against MCF-7 breast cancer cells. The results indicated significant cytotoxicity, with an IC50 value reflecting effective inhibition of cell proliferation. The mechanism involved apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. It demonstrated notable activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Applications in Material Science

This compound also finds applications in material science. Its fluorinated structure can enhance thermal stability and mechanical properties when used as an additive or modifier in polymers.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on MCF-7 cell line | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced levels of inflammatory cytokines |

Mechanism of Action

The mechanism by which methyl 2-fluoro-5-(hydroxymethyl)benzoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Properties :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF3) group in Methyl 2-fluoro-5-(trifluoromethyl)benzoate increases electrophilicity and metabolic stability, making it valuable in agrochemicals .

- Hydroxymethyl (-CH2OH) : Enhances hydrophilicity and provides a site for hydrogen bonding or oxidation. Compared to methoxymethyl (-CH2OCH3, ), it is more reactive but less stable under acidic conditions.

- Bromomethyl (-CH2Br) : A versatile leaving group for nucleophilic substitution, as seen in the synthesis of olaparib, a PARP inhibitor .

Positional Isomerism :

- Methyl 4-fluoro-3-(trifluoromethyl)benzoate demonstrates how substituent positioning alters steric and electronic effects, impacting interactions in biological systems or synthetic pathways.

Applications :

Biological Activity

Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉FO₃ and a molecular weight of approximately 184.16 g/mol. The compound features a fluorine atom at the 2-position and a hydroxymethyl group at the 5-position of the benzoate ring, contributing to its distinctive chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Refluxing fructose in DMSO : This step is followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate.

- Isolation of products : The reaction yields two products in a 4:1 ratio, indicating the formation of different isomers or derivatives.

This compound serves as a building block in organic synthesis, particularly in the development of more complex molecules.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts:

- Locomotor Activity : Studies have shown that this compound affects locomotor activity in animal models, suggesting potential applications in treating neurodegenerative diseases or disorders related to motor function.

- Binding Affinity : Preliminary interaction studies suggest that this compound binds to various receptors and enzymes, which may elucidate its pharmacological potential. The unique structure allows for interactions with specific molecular targets.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-fluoro-4-(hydroxymethyl)benzoate | Hydroxymethyl at position 4 | Different position affects activity |

| Methyl 3-fluoro-5-(hydroxymethyl)benzoate | Fluorine at position 3 | May exhibit different biological effects |

| Methyl benzoate | No fluorine or hydroxymethyl groups | Lacks halogen substitution, affecting solubility |

The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and biological interactions compared to these similar compounds.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Interaction : The presence of the fluorine atom may enhance binding affinity to specific receptors, influencing various signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or modulator of certain enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Case Studies

A notable study examined the compound's effect on locomotor activity using rodent models. The results indicated significant alterations in movement patterns compared to control groups, suggesting that this compound may influence neurological pathways related to motor control.

Another investigation focused on the compound's binding affinity to various biological targets. Results showed promising interactions that warrant further exploration into its potential as a drug candidate for neurological disorders.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-fluoro-5-(hydroxymethyl)benzoate, and how can purity be ensured?

Methodological Answer:

- Step 1: Start with 2-fluoro-5-(hydroxymethyl)benzoic acid. Protect the hydroxyl group using a silylating agent (e.g., TBSCl) to prevent side reactions during esterification.

- Step 2: Perform esterification with methanol using a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

- Step 3: Deprotect the hydroxyl group using tetrabutylammonium fluoride (TBAF).

- Purity Assurance: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Validate purity via HPLC (>98% by area) or GC-MS (e.g., >95% purity as in related fluorinated esters ).

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

Q. What are the optimal storage conditions to prevent degradation?

Methodological Answer:

- Store in amber vials at -20°C to avoid hydrolysis of the ester group.

- Use desiccants (e.g., silica gel) to mitigate moisture absorption by the hydroxymethyl group.

- Avoid prolonged exposure to light, as fluorinated aromatics can undergo photodegradation .

II. Advanced Research Questions

Q. How does the fluorine substituent influence regioselectivity in further functionalization?

Methodological Answer:

- Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the meta position relative to itself.

- Experimental Design: Perform bromination (e.g., Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) to test regioselectivity. Monitor via LC-MS/NMR. Compare results with non-fluorinated analogs (e.g., Methyl 5-(hydroxymethyl)benzoate) to isolate fluorine’s electronic effects .

Q. How to resolve discrepancies in reported melting points or spectroscopic data?

Methodological Answer:

- Case Study: If melting points vary (e.g., 45–50°C vs. 64–66°C in related esters ):

- Verify crystallinity via X-ray diffraction (single-crystal XRD).

- Check for polymorphic forms using DSC.

- Re-synthesize the compound under anhydrous conditions to exclude hydrate formation.

- NMR Discrepancies: Use deuterated DMSO to resolve broad hydroxyl signals or employ 2D NMR (HSQC, HMBC) for unambiguous assignment .

Q. Why does the hydroxymethyl group exhibit instability under acidic conditions, and how can this be mitigated?

Methodological Answer:

- Mechanism: The hydroxymethyl (-CH₂OH) group undergoes acid-catalyzed dehydration to form a benzaldehyde derivative.

- Mitigation Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.